molecular formula C9H17NO3 B1317551 Isopropyl 4-Hydroxypiperidine-1-carboxylate CAS No. 832715-51-2

Isopropyl 4-Hydroxypiperidine-1-carboxylate

Cat. No.: B1317551
CAS No.: 832715-51-2
M. Wt: 187.24 g/mol
InChI Key: UKVIBHRSFKWRPA-UHFFFAOYSA-N
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Description

Isopropyl 4-Hydroxypiperidine-1-carboxylate is an organic compound with the molecular formula C9H17NO3. It is a derivative of piperidine, featuring a hydroxyl group at the fourth position and an isopropyl ester at the carboxyl group. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The signal word is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 .

Future Directions

Piperidines, including Isopropyl 4-Hydroxypiperidine-1-carboxylate, are important in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that future research may focus on improving synthesis methods and exploring new applications of this compound in pharmaceuticals.

Biochemical Analysis

Biochemical Properties

Isopropyl 4-Hydroxypiperidine-1-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes such as piperidine carboxylase, which catalyzes the carboxylation of piperidine derivatives . Additionally, this compound can form hydrogen bonds with proteins, influencing their structure and function. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can alter the activity of the enzymes and proteins involved.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to activate certain signaling pathways that lead to increased expression of specific genes involved in cellular metabolism . Additionally, it can affect the activity of enzymes involved in metabolic pathways, thereby altering the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can bind to specific enzymes, either inhibiting or activating their activity. For example, it has been shown to inhibit the activity of certain proteases by binding to their active sites . This binding can lead to changes in gene expression, as the inhibition of proteases can result in the accumulation of specific substrates that act as signaling molecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature and pH. It has been observed that this compound is relatively stable at room temperature but can degrade over time when exposed to higher temperatures or extreme pH conditions . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro studies where it has been used to modulate enzyme activity over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have minimal toxic effects and can effectively modulate enzyme activity and cellular processes . At higher doses, it can exhibit toxic effects, including cellular damage and adverse effects on organ function. Threshold effects have been observed, where a specific dosage range results in optimal biochemical activity without significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by enzymes such as cytochrome P450, which catalyzes its oxidation to form more polar metabolites . These metabolites can then be further processed by conjugation reactions, leading to their excretion from the body. The involvement of this compound in these pathways can affect metabolic flux and the levels of specific metabolites within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, this compound can accumulate in specific compartments, depending on its interactions with intracellular proteins and organelles. The distribution of this compound within the cell can influence its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. The specific localization of this compound within the cell can determine its effects on cellular processes and overall cell function.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 4-Hydroxypiperidine-1-carboxylate typically involves the esterification of 4-hydroxypiperidine with isopropyl chloroformate. The reaction is carried out in the presence of a base such as N,N-diisopropylethylamine in a solvent like dichloromethane. The mixture is cooled to around 10-15°C and stirred for several hours to ensure complete reaction .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions: Isopropyl 4-Hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Isopropyl 4-Hydroxypiperidine-1-carboxylate is unique due to its specific ester group, which enhances its lipophilicity and influences its interaction with biological systems. This makes it particularly valuable in medicinal chemistry for the development of drug candidates with improved pharmacokinetic properties .

Properties

IUPAC Name

propan-2-yl 4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-7(2)13-9(12)10-5-3-8(11)4-6-10/h7-8,11H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKVIBHRSFKWRPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)N1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30587778
Record name Propan-2-yl 4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832715-51-2
Record name Propan-2-yl 4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-hydroxyl-piperidine (8.1 g, 80 mmol) and triethylamine (11.2 mL, 1 eq) in 200 mL of DCM, was added isopropyl chloroformate (80 mL of a 1 M solution in toluene, 1 eq). The reaction mixture was stirred at room temperature for 3 h, quenched with a saturated solution of bicarbonate and extracted with DCM twice. The combined extracts were washed with a saturated solution of bicarbonate, dried over magnesium sulfate and evaporated to give 2a.
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
11.2 mL
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reactant
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0 (± 1) mol
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reactant
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[Compound]
Name
solution
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0 (± 1) mol
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reactant
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200 mL
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solvent
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0 (± 1) mol
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solvent
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Name

Synthesis routes and methods II

Procedure details

To a stirred mixture of 4-hydroxypiperidine (53.8 g, 1.000 eq), triethylamine (71.8 g, 1.334 equivalents), and ethyl acetate (498.8 g) was added neat isopropyl chloroformate (78.0 g, 1.1966 equivalents) at a rate sufficiently slow to maintain the reaction mixture temperature at 10°-17° C. with reactor jacket cooling. After the addition had been completed, the reaction mixture was stirred at 20° C. for 18 hours. Then water (100 g) was added, and the resulting mixture was stirred for 15 minutes before the phases were separated. The organic phase was washed with two 100-gram-portions of 20 wt % aqueous NaCl by stirring for 15 min at 150 rpm before separating the aqueous wash. After a final wash with water (100 g), the organic phase was concentrated by distillation on a rotary evaporator at reduced pressure to provide product (2) (91.1 g, 92.0% yield) as light amber oil of 96.8% purity by GC. Distillation of this crude product at 117-120° C., 0.3-1.0 torr gave a 95.7% recovery of product (2) as a colorless oil collected at 112°-119° C.
Quantity
53.8 g
Type
reactant
Reaction Step One
Quantity
71.8 g
Type
reactant
Reaction Step One
Quantity
498.8 g
Type
reactant
Reaction Step One
Quantity
78 g
Type
reactant
Reaction Step Two
Name
Quantity
100 g
Type
solvent
Reaction Step Three
Yield
92%

Synthesis routes and methods III

Procedure details

To a stirring solution of piperidin-4-ol (5.22 g, 51.6 mmol, Aldrich), Et3N (13.2 mL, 95 mmol, Aldrich) in CH2Cl2 (50 mL) at 0° C. was added a solution of Isopropyl chloroformate (1 Molar in Toluene, 43.0 mL, 43.0 mmol, Aldrich) dropwise. The reaction mixture was stirred at room temperature for 1 h and washed with 1N HCl in H2O. The H2O layer was extracted with DCM (2×). The organic layers were combined and concentrated in vacuo to yield 5.71 g of the desired product as a light brown oil. MS (ESI) 188 (M+H).
Quantity
5.22 g
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reactant
Reaction Step One
Name
Quantity
13.2 mL
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reactant
Reaction Step One
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43 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A magnetically stirred solution of 4-hydroxypiperidine (70.3 g, 695 mmol) and N,N-diisopropylethylamine (105 mL, 600 mmol) in dichloromethane (1.0 L) was cooled to 10° C. under N2. A solution of isopropyl chloroformate (1.0 M in toluene, 580 mL, 580 mmol) was added dropwise over 2 h, maintaining a temperature of 10-15° C. The reaction mixture was stirred for an additional 2 h and then extracted with 1 N HCl (1.2 L). The organic extract was dried over MgSO4, and the solvent was removed under reduced pressure to give the title compound (90.3 g, 83%) as a pale, straw-colored oil. Exact Mass calculated for C9H17NO3: 187.1. Found: LCMS m/z=188.2 (M+H+), 210.3 (M+Na+); 1H NMR (400 MHz, CDCl3) δ 1.24 (d, J=6.3 Hz, 6H), 1.47 (m, 2H), 1.86 (m, 2H), 3.08 (m, 2H), 3.86 (m, 3H), 4.90 (m, 1H).
Quantity
70.3 g
Type
reactant
Reaction Step One
Quantity
105 mL
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
580 mL
Type
reactant
Reaction Step Two
Yield
83%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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